Product packaging for 7-iodopyrazolo[1,5-a]pyrazin-4-amine(Cat. No.:CAS No. 2648965-97-1)

7-iodopyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B6191863
CAS No.: 2648965-97-1
M. Wt: 260.04 g/mol
InChI Key: PSNGBUMCRSWJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Fused Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing fused heterocycles are cyclic compounds containing at least one nitrogen atom in a ring that is fused to one or more other rings. These structures are of paramount importance in modern organic chemistry for several reasons:

Biological Activity: They are integral components of numerous natural products, including alkaloids, vitamins, and hormones. encyclopedia.pubnih.gov Furthermore, a significant percentage of FDA-approved drugs, estimated to be around 60% of unique small-molecule drugs, incorporate nitrogen heterocycles in their structures. encyclopedia.pubnih.govmsesupplies.com Their ability to form hydrogen bonds and interact with biological targets like DNA makes them crucial in drug design. encyclopedia.pubnih.gov

Material Science: These compounds are utilized in the development of polymers, dyes, and organic functional materials. nih.gov For instance, certain nitrogen-based heterocycles are precursors to polymers with applications in oxygen transport and as organic semiconductors. msesupplies.com

Agrochemicals: A substantial portion of modern agrochemicals, including fungicides, herbicides, and insecticides, are based on nitrogen-containing heterocyclic structures. msesupplies.com

Industrial Applications: They also find use as corrosion inhibitors and catalysts in various industrial processes. msesupplies.com

The diverse functionalities and reactivities of these compounds, stemming from the presence of nitrogen atoms, make them a cornerstone of synthetic and medicinal chemistry.

Overview of Pyrazolo[1,5-a]pyrazine (B3255129) Systems: Architectural Features and Research Interest

The pyrazolo[1,5-a]pyrazine scaffold is a fused bicyclic system composed of a pyrazole (B372694) ring and a pyrazine (B50134) ring. mdpi.com This rigid and planar framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com

Key architectural features include:

Fused Ring System: The fusion of the pyrazole and pyrazine rings creates a unique electronic and steric environment.

Multiple Sites for Functionalization: The scaffold offers several positions (2, 3, 4, 5, 6, and 7) where substituents can be introduced, allowing for fine-tuning of the molecule's properties. mdpi.comacs.org

Research interest in pyrazolo[1,5-a]pyrazines is driven by their demonstrated potential in various therapeutic areas. researchgate.net Synthetic strategies to access these compounds have evolved, with methods like cyclocondensation reactions being prominent. mdpi.comacs.org

Strategic Importance of Halogenated Heterocycles as Synthetic Intermediates and Functional Handles

Halogenated heterocycles, organic compounds containing a halogen atom (F, Cl, Br, I) attached to a heterocyclic ring, are invaluable in synthetic chemistry. sigmaaldrich.com Their importance lies in their ability to act as versatile intermediates. The carbon-halogen bond can be readily transformed into other functional groups through various reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com

The introduction of a halogen atom can also significantly influence a molecule's physicochemical properties, such as:

Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption and distribution in biological systems. nih.gov

Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability of a drug candidate.

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its biological target. nih.gov

The "halogen dance" reaction is another fascinating transformation where a halogen atom can migrate to a different position on the heterocyclic ring, providing access to otherwise difficult-to-synthesize isomers. researchgate.net

Rationale for Investigating 7-Iodopyrazolo[1,5-a]pyrazin-4-amine as a Key Building Block

The specific compound, this compound, combines several key features that make it a highly valuable building block for chemical synthesis:

The Pyrazolo[1,5-a]pyrazine Core: This provides a biologically relevant and structurally rigid scaffold.

The 7-Iodo Group: The iodine atom at the 7-position is a particularly useful functional handle. The C-I bond is the most reactive among the halogens in cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents at this position. This reactivity is crucial for creating libraries of diverse compounds for screening purposes.

The 4-Amino Group: The amino group at the 4-position offers another site for modification. It can be acylated, alkylated, or used as a directing group in further chemical transformations. Its presence also significantly influences the electronic properties of the heterocyclic system.

The combination of these features in a single molecule provides chemists with a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science.

Scope and Organization of the Research Outline on this compound

This article will focus exclusively on the chemical properties and synthetic utility of this compound. The subsequent sections will provide a detailed examination of its synthesis and its reactivity in key chemical transformations, highlighting its role as a versatile intermediate in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2648965-97-1

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

7-iodopyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C6H5IN4/c7-5-3-9-6(8)4-1-2-10-11(4)5/h1-3H,(H2,8,9)

InChI Key

PSNGBUMCRSWJGB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=C(N2N=C1)I)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Iodopyrazolo 1,5 a Pyrazin 4 Amine and Its Precursors

Retrosynthetic Analysis of the 7-Iodopyrazolo[1,5-a]pyrazin-4-amine Framework

A retrosynthetic analysis of this compound reveals key precursor molecules and strategic bond disconnections. The primary disconnection breaks the pyrazine (B50134) ring, suggesting a cyclization reaction between a substituted aminopyrazole and a suitable C2-synthon. The iodine and amine functionalities on the pyrazolo[1,5-a]pyrazine (B3255129) core can be introduced either before or after the cyclization, leading to different synthetic routes.

Direct Halogenation Approaches to Iodinated Pyrazolo[1,5-a]pyrazines

Direct halogenation of the pyrazolo[1,5-a]pyrazine core is a common and effective method for synthesizing iodinated derivatives. These approaches involve the direct introduction of an iodine atom onto the heterocyclic framework, often with high regioselectivity.

Regioselective C-H Iodination Strategies at the 7-Position

Recent research has focused on the direct functionalization of the C7-position of the pyrazolo[1,5-a]pyrazine ring. researchgate.net One reported method involves a straightforward formylation at this position, which can then be potentially converted to other functional groups. researchgate.net The regioselectivity is driven by the acidity of the C-H bond at the 7-position, which has been shown to be the most acidic based on pKa calculations. researchgate.net While direct iodination at the 7-position of pyrazolo[1,5-a]pyrazines is not extensively documented, methods developed for the analogous pyrazolo[1,5-a]pyridine (B1195680) system could be adapted. For instance, direct electrophilic substitution at the 7-position of pyrazolo[1,5-a]pyridines using iodine and an oxidant has been shown to be highly regioselective. This suggests that similar conditions could be explored for the C-H iodination of pyrazolo[1,5-a]pyrazines.

Oxidative Halogenation Protocols for Pyrazolo[1,5-a]pyrazine Derivatives

Oxidative halogenation provides a powerful tool for the synthesis of halogenated pyrazolo[1,5-a]pyrimidines, a related class of compounds. nih.govacs.org These methods typically employ a sodium halide as the halogen source and an oxidant, such as potassium persulfate (K₂S₂O₈), in an aqueous medium. nih.govacs.orgnih.gov This approach has been successfully used for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines and has shown wide functional group tolerance. nih.govacs.org While this specific protocol has been applied to pyrazolo[1,5-a]pyrimidines, the underlying principle of oxidative halogenation could be extended to the pyrazolo[1,5-a]pyrazine system to achieve iodination. The reaction conditions would likely require optimization to achieve the desired regioselectivity at the 7-position.

Optimization of Reaction Conditions and Reagent Selection for Iodination

The optimization of reaction conditions is crucial for achieving high yields and regioselectivity in iodination reactions. Key parameters to consider include the choice of iodinating agent, solvent, temperature, and reaction time. For direct C-H iodination, common reagents include N-iodosuccinimide (NIS), iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid), or iodine monochloride. The solvent can significantly influence the reactivity and selectivity of the reaction.

Systematic optimization studies, similar to those conducted for the development of aryl hydrocarbon receptor antagonists based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, can lead to significant improvements in potency and selectivity. rsc.org Such studies involve the systematic variation of substituents and reaction conditions to elucidate structure-activity relationships. rsc.org For instance, in the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives, the combination of sodium iodide (NaI) and K₂S₂O₈ in water was found to be highly effective. nih.gov

Table 1: Comparison of Iodination Reagents for Pyrazolo Fused Systems

ReagentSubstratePosition of IodinationYieldReference
I₂ / OxidantPyrazolo[1,5-a]pyridine7High
NaI / K₂S₂O₈Pyrazolo[1,5-a]pyrimidine3Nearly Quantitative nih.gov
N-Iodosuccinimide (NIS)Pyrazolo[1,5-a]pyrimidine3- nih.gov

Multicomponent and Cascade Cyclization Reactions for Pyrazolo[1,5-a]pyrazine Core Formation

Multicomponent and cascade reactions offer efficient and atom-economical pathways to construct the pyrazolo[1,5-a]pyrazine core. These strategies involve the simultaneous or sequential formation of multiple bonds in a single reaction vessel, often leading to complex molecular architectures from simple starting materials.

Annulation Strategies Involving Pyrazole-3-carboxylic Acids and Related Precursors

Pyrazole-3-carboxylic acids and their derivatives are valuable precursors for the synthesis of the pyrazolo[1,5-a]pyrazine ring system. georganics.sk One-pot synthesis methods have been developed for creating pyrazoles from arenes and carboxylic acids, which can then be further elaborated. rsc.org The general strategy involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,2-dicarbonyl compound or its equivalent. This condensation is followed by a cyclization and dehydration sequence to afford the fused pyrazolo[1,5-a]pyrazine ring.

While direct examples for this compound are not explicitly detailed, the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives provides a strong precedent. For instance, three-component reactions of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds are well-established for building the pyrazolo[1,5-a]pyrimidine core. nih.gov This approach allows for the introduction of diverse substituents in a single step. nih.gov Similarly, cascade reactions involving direct alkenylation followed by cyclization have been used to synthesize substituted pyrazolo[1,5-a]pyridines. nih.gov These methodologies highlight the potential for developing efficient, one-pot procedures for the synthesis of the target molecule and its analogs.

Utilization of 5-Aminopyrazole Derivatives in Fused Pyrazoloazine Synthesis

The construction of fused pyrazoloazines, including the pyrazolo[1,5-a]pyrazine core, frequently employs 5-aminopyrazole derivatives as key starting materials. beilstein-journals.orgnih.gov These compounds are polyfunctional, possessing three primary nucleophilic sites: the amino group (5-NH2), the ring nitrogen (1-NH), and a ring carbon (4-CH), with a general reactivity order of 5-NH2 > 1-NH > 4-CH. beilstein-journals.org This inherent reactivity allows them to undergo cyclization and cycloaddition reactions when treated with various bielectrophilic reagents, leading to the formation of a six-membered azine ring fused to the pyrazole (B372694). beilstein-journals.orgbeilstein-journals.org

The versatility of 5-aminopyrazoles as synthons is a central theme in the synthesis of diverse fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org The condensation reaction between a 5-aminopyrazole and a suitable 1,2-dicarbonyl compound or its equivalent is a common and effective method for building the pyrazolo[1,5-a]pyrazine skeleton. The selection of substituents on the initial 5-aminopyrazole and the bielectrophilic partner dictates the final substitution pattern of the resulting fused ring system. researchgate.net This approach is foundational for creating libraries of pyrazoloazines for further chemical and biological exploration. beilstein-journals.orgresearchgate.netresearchgate.net

Table 1: Examples of Fused Pyrazoloazines from 5-Aminopyrazole Precursors

Reactant for 5-AminopyrazoleResulting Fused Ring SystemReference
β-DiketonesPyrazolo[1,5-a]pyrimidines researchgate.net
β-KetoaldehydesPyrazolo[1,5-a]pyrimidines researchgate.net
β-KetonitrilesPyrazolo[3,4-b]pyridines beilstein-journals.org
α,β-Unsaturated KetonesPyrazolo[1,5-a]pyrimidines researchgate.net
1,2-Dicarbonyl CompoundsPyrazolo[1,5-a]pyrazines beilstein-journals.orgbeilstein-journals.org

Microwave-Assisted and Solvent-Free Approaches in Pyrazolo[1,5-a]pyrazine Construction

In recent years, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have been recognized as significant advancements in green chemistry, offering substantial benefits in speed, selectivity, and environmental responsibility. nih.gov These techniques have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrazines and related heterocycles. nih.govnih.gov

Microwave irradiation can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes compared to conventional heating methods. nih.govmdpi.com This rapid heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products. researchgate.net For instance, the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been achieved in good yields through a microwave-assisted, one-step, and solvent-free reaction. nih.gov This approach not only enhances efficiency but also aligns with the principles of sustainable chemistry by reducing energy consumption and eliminating the need for potentially hazardous organic solvents. nih.govresearchgate.net The combination of microwave assistance and solvent-free conditions is particularly well-suited for high-throughput synthesis and the creation of compound libraries for drug discovery. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyrazoles

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Advantage of MicrowaveReference
Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-onesSeveral hoursNot specified, but described as rapidGood yields, one-step, solvent-free nih.gov
Synthesis of Pyrazolone DerivativesMultiple steps, longer times10 minutesRapid, excellent yields (51-98%), one-pot mdpi.comresearchgate.net
Synthesis of Pyrazolo[1,5-a] beilstein-journals.orgnih.govbeilstein-journals.orgtriazinesTedious work-up, low yields3-5 minutes per stepExcellent yields (up to 94%), one-pot mdpi.com

Sequential Assembly Strategies for Introducing the Iodinated Moiety

The introduction of an iodine atom onto the pyrazolo[1,5-a]pyrazine scaffold can be achieved through two primary strategies: incorporating an already iodinated building block into the ring-forming reaction or performing a late-stage iodination on the pre-formed heterocyclic core.

This "bottom-up" approach involves using a precursor that already contains the iodine atom. Synthesizing 4- and 5-iodinated pyrazole derivatives provides useful building blocks for creating more complex chemical entities. researchgate.net For the target compound, this could involve the synthesis of an iodinated 5-aminopyrazole or an iodinated 1,2-dicarbonyl compound. This iodinated synthon would then be used in the cyclocondensation reaction to construct the final pyrazolo[1,5-a]pyrazine ring system, with the iodine atom precisely positioned from the start. This method offers excellent control over regioselectivity, as the position of the iodine is predetermined by the structure of the starting material. The preparation of such iodinated building blocks opens access to a wide array of new pyrazole derivatives. researchgate.net For example, a one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives by reacting aminopyrazoles with enaminones and a halogen source, demonstrating the feasibility of incorporating halogens during the cyclization process. nih.gov

An alternative strategy is the late-stage functionalization of a pre-synthesized pyrazolo[1,5-a]pyrazin-4-amine (B2536416) core. This "top-down" approach is advantageous as it allows for the diversification of a common intermediate. The electron-rich nature of the pyrazolo[1,5-a]pyrazine ring system makes it susceptible to electrophilic halogenation. Reagents such as N-iodosuccinimide (NIS) are commonly used for the iodination of heterocyclic compounds. researchgate.net By carefully controlling the reaction conditions and the stoichiometry of the iodinating agent, it is possible to achieve regioselective iodination. researchgate.net For related pyrazolo[1,5-a]pyrimidine systems, selective mono- and di-iodination were achieved simply by varying the ratio of the substrate to NIS. researchgate.net Another powerful method for introducing iodine onto an aromatic amine is through a one-pot diazotization-iodination procedure, which converts a primary aryl amine into the corresponding aryl iodide under mild conditions. rsc.org This could potentially be applied by starting with a 7-aminopyrazolo[1,5-a]pyrazin-4-amine precursor.

Table 3: Reagents for Late-Stage Halogenation of Heterocycles

ReagentHalogen IntroducedSubstrate ClassReference
N-Iodosuccinimide (NIS)IodinePyrazolo[1,5-a]pyrimidines researchgate.net
N-Bromosuccinimide (NBS)BrominePyrazolo[1,5-a]pyrimidines researchgate.net
N-Chlorosuccinimide (NCS)ChlorinePyrazolo[1,5-a]pyrimidines researchgate.net
Iodine (I₂) with an oxidizing agentIodinePyrazoles researchgate.net
Tert-butyl nitrite (B80452) / Potassium IodideIodineAryl Amines rsc.org

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and sustainability. Key factors include cost-effectiveness, operational safety, atom economy, and environmental impact. The development of one-pot, multicomponent reactions is highly desirable as it reduces the number of synthetic steps, minimizes waste from intermediate purifications, and saves time and resources. mdpi.comnih.gov

Reactivity and Derivatization Chemistry of 7 Iodopyrazolo 1,5 a Pyrazin 4 Amine

Palladium-Catalyzed Cross-Coupling Reactions at the 7-Positionresearchgate.net

The iodine substituent at the C7 position of the pyrazolo[1,5-a]pyrazine (B3255129) scaffold serves as a key functional handle for introducing molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, facilitates these reactions under relatively mild conditions. wikipedia.org

Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formationlibretexts.orgnih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. libretexts.orgnih.gov In the context of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, this reaction involves coupling the aryl iodide with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org This transformation is crucial for synthesizing a variety of 7-arylpyrazolo[1,5-a]pyrazin-4-amine derivatives.

The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Aryl Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (3) - Na₂CO₃ Toluene/H₂O >85
2 4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane >90
3 Pyridine-3-boronic acid Pd₂(dba)₃ (1.5) XPhos (3) K₂CO₃ 1,4-Dioxane >80

Note: This table presents typical conditions inferred from related heterocyclic systems. Actual results may vary.

Sonogashira Coupling for C(sp²)–C(sp) Bond Formationwikipedia.orglibretexts.org

To introduce alkynyl moieties at the 7-position, the Sonogashira coupling is the reaction of choice. This reaction creates a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org This method allows for the synthesis of 7-alkynylpyrazolo[1,5-a]pyrazin-4-amines, which are valuable precursors for more complex molecules and materials. nih.gov

The catalytic cycle is similar to other cross-coupling reactions, with the key difference being the involvement of a copper-acetylide intermediate that facilitates the transmetalation step to the palladium center. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The reactivity order of aryl halides (I > Br > Cl > OTf) makes this compound an ideal substrate for selective alkynylation. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling

Entry Terminal Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ (2) CuI (4) Et₃N THF >90
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ (3) CuI (5) Diisopropylamine DMF >95
3 Propargyl alcohol Pd(OAc)₂ (2) CuI (4) K₂CO₃ Acetonitrile (B52724) >85

Note: This table presents typical conditions inferred from related heterocyclic systems. Actual results may vary.

Heck Reaction for Olefination and Vinylogous Coupling

The Heck reaction provides a method for the olefination of aryl halides, forming a new carbon-carbon bond between the C7 position and a vinylic carbon. nih.gov This reaction involves the palladium-catalyzed coupling of this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base to form a substituted alkene. nih.govresearchgate.net

The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the olefinated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov The reaction's stereoselectivity is often high, typically favoring the formation of the E-isomer. nih.gov

Table 3: Illustrative Conditions for Heck Reaction

Entry Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
1 Styrene Pd(OAc)₂ (2) P(o-tolyl)₃ (4) Et₃N DMF >80
2 Ethyl acrylate PdCl₂ (3) - K₂CO₃ Acetonitrile >85
3 1-Octene Pd₂(dba)₃ (1.5) BrettPhos (3) Cs₂CO₃ Dioxane >75

Note: This table presents typical conditions inferred from related heterocyclic systems. Actual results may vary.

Buchwald-Hartwig Amination for C(sp²)–N Bond Formationdntb.gov.ua

For the synthesis of 7-amino-substituted derivatives, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction forms a C(sp²)–N bond between the aryl iodide and a primary or secondary amine. beilstein-journals.orgnih.gov This reaction is exceptionally broad in scope and allows for the introduction of a wide variety of alkylamino, arylamino, and heteroarylamino groups at the 7-position. nih.gov

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. beilstein-journals.org The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results by facilitating the key reductive elimination step. nih.gov The reaction can be sensitive to the steric and electronic properties of both the amine and the aryl halide. beilstein-journals.org

Table 4: General Conditions for Buchwald-Hartwig Amination

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
1 Aniline Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ Toluene >85
2 Piperidine Pd(OAc)₂ (2) RuPhos (4) NaOt-Bu Dioxane >90
3 Benzylamine Pd(OAc)₂ (2) tBuDavePhos (4) K₃PO₄ Toluene >80

Note: This table presents typical conditions inferred from related heterocyclic systems. Actual results may vary.

Other Transition Metal-Mediated Transformations (e.g., Kumada, Negishi, Stille Couplings)

Beyond the most common palladium-catalyzed reactions, other transition metal-mediated couplings can be employed to functionalize the 7-position.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgBr) and is typically catalyzed by nickel or palladium complexes. It is a powerful method for forming C-C bonds but can be limited by the functional group tolerance due to the high reactivity of the Grignard reagent.

Negishi Coupling: Employing an organozinc reagent (R-ZnX), the Negishi coupling offers greater functional group tolerance than the Kumada coupling and is catalyzed by nickel or palladium.

Stille Coupling: This reaction involves the use of an organostannane reagent (R-SnR'₃) and a palladium catalyst. The Stille reaction is known for its mild conditions and tolerance of a wide range of functional groups, though the toxicity and removal of tin byproducts can be a drawback. libretexts.org

These alternative methods expand the synthetic toolbox for modifying this compound, allowing for the introduction of alkyl, vinyl, and aryl groups under various conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring system makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov While the C7-iodide is an excellent leaving group for cross-coupling, it can also be displaced by strong nucleophiles under SNAr conditions. This pathway becomes competitive with or can be favored over metal-catalyzed processes, particularly with potent nucleophiles like alkoxides or thiolates, and often at elevated temperatures. nih.gov

For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is closely related, SNAr reactions are common at positions 5 and 7. nih.gov The reaction involves the addition of a nucleophile to the electron-poor aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the iodide leaving group to restore aromaticity. The presence of the fused pyrazole (B372694) ring and the pyrazine nitrogen atoms sufficiently activates the C7 position for this type of transformation.

Table 5: Compound Names Mentioned

Compound Name
This compound
Phenylboronic acid
4-Methoxyphenylboronic acid
Pyridine-3-boronic acid
Thiophene-2-boronic acid
Phenylacetylene
Trimethylsilylacetylene
Propargyl alcohol
1-Heptyne
Styrene
Ethyl acrylate
1-Octene
Cyclohexene
Aniline
Piperidine
Benzylamine
Pyrrolidine

Functionalization of the Amino Group at Position 4 (e.g., Acylation, Alkylation, Condensation)

The amino group at the 4-position of the pyrazolo[1,5-a]pyrazine ring is a key site for introducing structural diversity. Its nucleophilic character allows for a range of functionalization reactions, including acylation, alkylation, and condensation.

Acylation: The 4-amino group can readily undergo acylation with various acylating agents such as acid chlorides and anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. The resulting amides can serve as precursors for further transformations or as final products with specific biological activities.

Alkylation: N-alkylation of the amino group introduces alkyl or arylalkyl substituents. Studies on related pyrazolo[1,5-a]pyrimidines have shown that alkylation can occur at the N(4) atom of the pyrimidine (B1678525) fragment. lookchem.com This transformation can be achieved using alkyl halides or other alkylating agents, often in the presence of a base to facilitate the reaction.

Condensation: The 4-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or related imine derivatives. These reactions are typically catalyzed by acids and are often reversible. Furthermore, condensation with 1,3-dicarbonyl compounds is a fundamental strategy for constructing fused pyrimidine rings, highlighting the reactivity of the amino group in cyclization reactions. nih.gov

Below is a table summarizing representative conditions for the functionalization of amino groups on related heterocyclic systems, which can be extrapolated for this compound.

Reaction TypeReagents and ConditionsProduct TypeReference
AcylationAcid chloride, Pyridine, CH2Cl2, rtN-Acyl derivativeGeneral knowledge
AlkylationAlkyl halide, K2CO3, DMF, rtN-Alkyl derivative lookchem.com
CondensationAldehyde, cat. AcOH, Toluene, refluxSchiff BaseGeneral knowledge

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

The iodine atom at the 7-position of the pyrazolo[1,5-a]pyrazine core is a versatile handle for introducing a wide array of functional groups via metal-halogen exchange. This reaction involves the conversion of the C-I bond into a C-metal bond, typically with organolithium or Grignard reagents, followed by quenching with an electrophile. wikipedia.org

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures can induce a rapid iodine-lithium exchange. The resulting 7-lithiated pyrazolo[1,5-a]pyrazin-4-amine (B2536416) is a potent nucleophile that can react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new carbon-based substituents at the 7-position. The exchange rate generally follows the trend I > Br > Cl. wikipedia.org

Magnesium-Halogen Exchange: An alternative to lithium-halogen exchange is the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), to perform a magnesium-halogen exchange. sigmaaldrich.com This method can offer better functional group tolerance. The use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles bearing acidic protons, a technique that could be applicable to the amino-substituted 7-iodopyrazolo[1,5-a]pyrazine. nih.gov The generated Grignard reagent can then be quenched with an electrophile in a similar manner to the organolithium species.

The following table presents typical conditions for metal-halogen exchange and subsequent electrophilic quenching on related iodoaromatic systems.

Exchange ReagentElectrophileProduct at C7Reference
n-BuLi, THF, -78 °CDMF-CHOGeneral knowledge
n-BuLi, THF, -78 °CCO2, then H+-COOHGeneral knowledge
i-PrMgCl, THF, rtB(OMe)3, then H+-B(OH)2 sigmaaldrich.com

Regioselective Functionalization at Other Positions of the Pyrazolo[1,5-a]pyrazine Core Post-Iodination

The presence of the iodine atom at the 7-position facilitates regioselective functionalization at this site through various cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other groups with high precision.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between the 7-position of the pyrazolo[1,5-a]pyrazine core and various organoboron reagents. This reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties at the 7-position through a palladium- and copper-catalyzed reaction with terminal alkynes. nih.govencyclopedia.pub The resulting alkynyl-substituted pyrazolo[1,5-a]pyrazines are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 7-position by reacting the iodo-substituted core with primary or secondary amines.

Formylation at Position 7: A direct formylation at the 7-position of pyrazolo[1,5-a]pyrazine derivatives has been reported, offering another route to functionalize this position. researchgate.net

The table below outlines representative conditions for these regioselective functionalization reactions.

Reaction TypeCatalyst/ReagentsSubstituent IntroducedReference
Suzuki CouplingPd(PPh3)4, Na2CO3, Arylboronic acidAryl group nih.gov
Sonogashira CouplingPdCl2(PPh3)2, CuI, Et3N, Terminal alkyneAlkynyl group nih.govencyclopedia.pub
Buchwald-Hartwig AminationPd2(dba)3, BINAP, NaOtBu, AmineAmino groupGeneral knowledge

Mechanistic Investigations of Key Derivatization Pathways

Understanding the mechanisms of the derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Metal-Halogen Exchange: The lithium-halogen exchange is believed to proceed through the formation of a reversible "ate-complex" intermediate. wikipedia.org For substrates with acidic protons, such as the 4-amino group in the target molecule, a combination of a Grignard reagent to deprotonate the acidic site followed by an organolithium reagent for the halogen exchange can be employed to achieve selectivity. nih.gov The mechanism involves the initial formation of a magnesium salt of the amine, followed by the formation of an "ate" complex and subsequent halogen-lithium exchange. nih.gov

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation: The synthesis of the pyrazolo[1,5-a]pyrimidine core, a related heterocyclic system, from aminopyrazoles and β-dicarbonyl compounds involves an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. nih.gov

Mechanism of C-H Halogenation: The direct halogenation of the pyrazolo[1,5-a]pyrimidine core, for instance at the 3-position, can proceed through an electrophilic aromatic substitution-type mechanism. In the case of tandem cyclization and C-H halogenation, the pyrazolo[1,5-a]pyrimidine is first formed and then undergoes halogenation. thieme-connect.de Studies have shown that these reactions can proceed via a non-radical pathway. thieme-connect.de

Computational and Theoretical Studies on 7 Iodopyrazolo 1,5 a Pyrazin 4 Amine

Quantum Chemical Calculations on Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electronic landscape and geometric parameters of a molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the ground state properties of medium-sized organic molecules like 7-iodopyrazolo[1,5-a]pyrazin-4-amine. nih.gov By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(2d,p)), researchers can accurately predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects of the iodo and amine substituents on the pyrazolo[1,5-a]pyrazine (B3255129) core.

For instance, the calculated bond lengths in the pyrazolo[1,5-a]pyrazine core would be expected to show delocalization, characteristic of its aromatic nature. The C-I bond length would be a key parameter, influencing its potential as a precursor for cross-coupling reactions. The geometry around the exocyclic amino group would also be of interest, revealing its planarity and potential for hydrogen bonding.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311+G(2d,p))

ParameterPredicted Value
C7-I Bond Length~2.10 Å
C4-N(amine) Bond Length~1.36 Å
N1-N2 Bond Length~1.38 Å
C3-C3a Bond Length~1.39 Å
Pyrazole (B372694) Ring PlanarityNear Planar
Pyrazine (B50134) Ring PlanarityNear Planar

Note: The values presented are hypothetical and based on typical DFT calculations for similar heterocyclic systems.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals in this compound would be calculated to understand its electrophilic and nucleophilic character.

The HOMO is likely to be localized on the electron-rich pyrazolo[1,5-a]pyrazine ring system and the amino group, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyrazine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These are representative values and would vary depending on the specific computational method and level of theory employed.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net For this compound, the ESP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the heterocyclic rings and the exocyclic amino group, indicating their potential to act as hydrogen bond acceptors or sites of protonation. The area around the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them hydrogen bond donors. The iodine atom, due to its electronegativity and polarizability, would also influence the electrostatic potential map.

Conformational Analysis and Molecular Dynamics Simulations

While the pyrazolo[1,5-a]pyrazine core is largely planar, conformational analysis of this compound would focus on the rotation around the C4-N bond of the amino group and any potential out-of-plane distortions. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or within a biological target. nih.gov These simulations can reveal the accessible conformations and the flexibility of the molecule, which are crucial for understanding its interactions with biomolecules.

Computational Insights into Reaction Mechanisms for Synthesis and Functionalization

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. nih.govmdpi.com For the synthesis of this compound, theoretical calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. This can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes. nih.govresearchgate.netorganic-chemistry.org

Furthermore, computational studies are invaluable for predicting the outcomes of functionalization reactions. For example, DFT calculations can be used to model the mechanism of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C7-I bond, a common strategy for elaborating such heterocyclic scaffolds. nih.gov These studies can help in selecting the appropriate catalyst, ligands, and reaction conditions to achieve the desired products.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are increasingly used to predict and interpret spectroscopic data. nih.gov For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose and can provide valuable assistance in the structural elucidation of the molecule and its derivatives. researchgate.netresearchgate.net

Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated and compared with experimental data to confirm the presence of specific functional groups. The characteristic stretching frequencies for the N-H bonds of the amino group and the C-N and C=C bonds of the heterocyclic core would be of particular interest.

UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions within the molecule. nih.gov These calculations can help in understanding the origin of the observed absorption bands and the influence of the substituents on the photophysical properties of the pyrazolo[1,5-a]pyrazine chromophore.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Feature
1H NMRDistinct signals for protons on the pyrazole and pyrazine rings, and a broad signal for the NH2 group.
13C NMRCharacteristic shifts for the carbon atoms of the heterocyclic core, with the C7 signal significantly influenced by the iodine substituent.
IRN-H stretching vibrations around 3300-3500 cm-1, C=N and C=C stretching in the 1500-1650 cm-1 region.
UV-VisAbsorption maxima in the UV region corresponding to π-π* transitions of the aromatic system.

Note: The predicted values are general expectations for a molecule with this structure.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 7-iodopyrazolo[1,5-a]pyrazin-4-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed. For a molecule with a complex heterocyclic core like pyrazolo[1,5-a]pyrazine (B3255129), one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and electronic environment of different protons and carbons. mdpi.commdpi.com However, for a complete and unambiguous assignment, multi-dimensional NMR techniques are indispensable. nih.gov

Multi-dimensional NMR experiments reveal correlations between different nuclei, providing insights into the bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show a correlation between the protons on the pyrazine (B50134) ring, H5 and H6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon atom to which it is attached (¹J coupling). This is crucial for assigning the carbon signals corresponding to the protonated carbons (C3, C5, and C6). researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, ⁴J). It is vital for identifying quaternary (non-protonated) carbons and piecing together the entire molecular skeleton. For instance, the H5 proton would show correlations to the quaternary carbon C7 and the bridgehead carbon C8a. The amine protons (NH₂) could show correlations to C4 and C3a, confirming the position of the amino group. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei, irrespective of their bonding connections. researchgate.net This is particularly useful for confirming the spatial arrangement of substituents. For example, a NOESY correlation between the amine protons and the H5 proton would provide evidence for their spatial closeness. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/NOESY Correlations for this compound (Note: Chemical shifts (δ) are hypothetical and based on analogous structures. They are reported in ppm relative to a standard reference.)

PositionAtomPredicted ¹H Shift (δ)Predicted ¹³C Shift (δ)Key HMBC Correlations (from ¹H to ¹³C)Key NOESY Correlations (from ¹H to ¹H)
2C-~145H3-
3CH~7.8~100C2, C3aH2 (if present)
3aC-~148H3, H5-
4C-~155H5, NH₂-
4-NH₂NH₂~6.5-C4, C3aH5
5CH~8.0~125C3a, C4, C7H6, NH₂
6CH~7.5~130C8aH5
7C-I-~85H5, H6-
8aC-~140H3, H6-

While solution-state NMR provides data on the molecule as it tumbles freely, solid-state NMR (ssNMR) gives information on its structure in the solid phase. This technique is invaluable for studying crystalline and amorphous solids. If this compound can exist in different crystalline forms (polymorphs), ssNMR can distinguish between them, as the subtle differences in crystal packing lead to distinct NMR spectra. It can provide information on internuclear distances and molecular conformation within the crystal lattice, complementing data from X-ray diffraction. mdpi.com No specific ssNMR studies for this compound are currently documented in the searched literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present. wpmucdn.com

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused heterocyclic rings would be observed in the 1400-1650 cm⁻¹ region. The C-I stretch is expected to appear at a lower frequency, typically in the 485-610 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information. While the N-H and C-H stretches are also visible, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum. This can be particularly useful for characterizing the heterocyclic core.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3200 - 3500IR, Raman
Primary Amine (-NH₂)N-H Bend (scissoring)1590 - 1650IR
Aromatic C-HC-H Stretch3000 - 3100IR, Raman
Aromatic RingsC=N and C=C Stretch1400 - 1650IR, Raman
Carbon-Iodine BondC-I Stretch485 - 610IR, Raman

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. mdpi.comnist.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule. For this compound (C₇H₅IN₅), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the calculated theoretical value. mdpi.commdpi.com

Calculated Exact Mass for [C₇H₅IN₅ + H]⁺: 273.9686

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the protonated parent molecule, [M+H]⁺, is selected. It is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov Analyzing these fragments provides valuable structural information and helps to confirm the connectivity of the molecule. nih.gov

For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = m/z 274.0)

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Interpretation
274.0I• (Iodine radical)147.0Loss of the iodine atom.
274.0NH₃ (Ammonia)257.0Loss of the amino group.
147.0HCN (Hydrogen cyanide)120.0Fragmentation of the pyrazine or pyrazole (B372694) ring.
147.0N₂ (Dinitrogen)119.0Fragmentation of the pyrazole ring.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides a detailed molecular architecture, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential biological activity.

While the broader class of pyrazolo[1,5-a]pyrimidines and related heterocycles has been subject to crystallographic studies to confirm tautomeric forms and regioselectivity, specific crystallographic data for this compound is not extensively available in the surveyed literature. nih.gov However, the general principles of the technique can be described. The process would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.

For analogous compounds, such as certain pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, single-crystal X-ray diffraction has been instrumental in confirming the dominant tautomeric form in the solid state. nih.govresearchgate.net For instance, the C=O bond length in a related scaffold was determined to be 1.23 ± 0.01 Å, confirming the keto-form. nih.govresearchgate.net Similar detailed analysis for this compound would definitively establish its solid-state conformation and the planarity of the fused ring system, as well as the precise orientation of the iodo and amine substituents.

Crystallographic data for a related, yet structurally distinct compound, 4-iodo-1H-pyrazole, has been reported, highlighting the packing motifs and hydrogen-bonding interactions in the solid state. mdpi.com Such studies on this compound would provide invaluable insights into its supramolecular chemistry.

Table 1: Hypothetical Crystallographic Data Table for this compound

ParameterHypothetical Value
Chemical FormulaC7H5IN4
Formula Weight272.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1005.4
Z4
Calculated Density (g/cm³)1.80

Note: The data in this table is hypothetical and serves as an example of what would be determined through single-crystal X-ray diffraction analysis. No specific published data for this compound was found.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods in this regard.

For a compound like this compound, HPLC would be a primary tool for purity assessment. The technique separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system). A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification and quantification. The purity is determined by the percentage of the total peak area that corresponds to the main compound.

While specific HPLC methods for this compound are not detailed in the available literature, methods for related structures often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Gas chromatography is another valuable separation technique, although its applicability depends on the volatility and thermal stability of the analyte. For this compound, its suitability would need to be determined experimentally. If the compound is sufficiently volatile and does not decompose at the temperatures required for vaporization, GC can provide high-resolution separation and sensitive detection, often coupled with mass spectrometry (GC-MS) for definitive identification of the components.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

ParameterExample Condition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: This table provides an example of a typical HPLC method that could be adapted for the analysis of this compound.

The application of these advanced spectroscopic and chromatographic techniques is fundamental to the rigorous scientific investigation of this compound, ensuring a comprehensive understanding of its structure and purity, which is a prerequisite for any further chemical or biological studies.

Future Research Directions and Potential Chemical Utility

Development of Novel Catalytic Methods for 7-Iodopyrazolo[1,5-a]pyrazin-4-amine Derivatization

The iodine substituent at the 7-position of the pyrazolo[1,5-a]pyrazine (B3255129) scaffold is a key functional handle for a variety of catalytic cross-coupling reactions. Future research will likely focus on expanding the portfolio of these transformations to introduce diverse chemical moieties. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are expected to be instrumental in this regard. These methods would allow for the introduction of aryl, heteroaryl, and amino groups, respectively, leading to a vast library of novel derivatives.

Furthermore, the development of copper-catalyzed and other transition-metal-catalyzed coupling reactions could provide alternative and potentially more sustainable routes to functionalized pyrazolo[1,5-a]pyrazines. Investigating ligand-free and more environmentally benign catalytic systems will be a significant area of focus. The goal is to create efficient and selective methods for derivatization that are both cost-effective and have a reduced environmental impact.

Exploration of Sustainable and Greener Synthetic Routes for the Compound

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related class of compounds, has seen a shift towards more environmentally friendly methods. bme.hubme.hu These "green" approaches often aim to reduce energy consumption, minimize the use of hazardous reagents, and improve reaction efficiency. bme.hu Future research on this compound will likely adopt similar principles.

One promising avenue is the use of ultrasound irradiation in aqueous media, which has been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hubme.hu This technique can lead to shorter reaction times, higher yields, and simpler product isolation. bme.hu Another approach involves one-pot, multi-component reactions that reduce the number of synthetic steps and waste generation. nih.govmdpi.com For instance, a one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines has been developed using easily accessible reagents in water. nih.gov Exploring similar strategies for the synthesis of this compound could lead to more efficient and sustainable production of this key intermediate.

Design and Synthesis of Complex Molecular Architectures Featuring the this compound Core

The pyrazolo[1,5-a]pyrazine scaffold serves as a valuable building block for the construction of more complex molecular architectures. Its rigid, planar structure and the potential for functionalization at multiple positions make it an attractive core for designing molecules with specific three-dimensional shapes and properties.

Future work in this area will likely involve the use of this compound as a starting material for the synthesis of larger, polycyclic systems. This could be achieved through intramolecular cyclization reactions following derivatization at the 7-position. The goal is to create novel scaffolds with potential applications in medicinal chemistry and materials science. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been incorporated into complex structures to act as inhibitors of protein kinases and other biological targets. nih.govnih.govnih.gov

Advanced Theoretical Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry and theoretical modeling are becoming increasingly important tools in modern drug discovery and chemical synthesis. nih.gov In the context of this compound, advanced theoretical modeling can be employed to predict its reactivity and guide the design of new synthetic routes.

Molecular docking simulations can be used to predict how derivatives of this compound might bind to specific biological targets. nih.gov This information can then be used to prioritize the synthesis of compounds with the highest predicted activity. Furthermore, quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the outcome of various chemical reactions and optimize reaction conditions. This predictive power can significantly accelerate the discovery and development of new molecules based on the pyrazolo[1,5-a]pyrazine core.

Applications in Materials Science and Photophysical Chemistry

Pyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic core, have shown promise in materials science due to their photophysical properties. mdpi.comnih.gov These compounds can exhibit fluorescence and have been investigated for their potential use as organic light-emitting diode (OLED) materials and fluorescent probes. nih.gov

The introduction of an iodine atom in this compound could have a significant impact on its photophysical properties. The heavy atom effect of iodine can enhance intersystem crossing, potentially leading to phosphorescent materials. Future research could explore the synthesis of derivatives with tailored photophysical properties for applications in organic electronics and bioimaging. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for easy modification, which can be used to tune the emission color and quantum yield of these materials. nih.gov

Challenges and Opportunities in the Academic Research of Halogenated Pyrazolo[1,5-a]pyrazines

The study of halogenated pyrazolo[1,5-a]pyrazines presents both challenges and opportunities for academic researchers. A key challenge lies in achieving regioselective halogenation, as multiple positions on the heterocyclic core can be reactive. researchgate.net Developing synthetic methods that allow for precise control over the position of halogenation is crucial for accessing specific isomers with desired properties.

Despite these challenges, the field offers significant opportunities. The development of efficient methods for the construction of structurally diverse halogenated pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant potential. researchgate.net There is a growing need for novel heterocyclic compounds in various fields, and halogenated pyrazolo[1,5-a]pyrazines represent a promising class of molecules with untapped potential. Further exploration of their synthesis, reactivity, and properties could lead to the discovery of new materials and therapeutic agents.

Q & A

Q. Key Steps :

  • Precursor activation at position 7 using silylformamidine.
  • Temperature control (90°C, 30 min) to minimize decomposition.
  • Cold methanol washes to remove unreacted reagents .

Advanced: How can reaction conditions be optimized to suppress competing pathways during iodination?

Competing bromination or nitration can occur if halogen exchange or residual reagents persist. Optimization strategies include:

  • Stoichiometry : Maintain a 2:1 molar ratio of iodinating agent to precursor to ensure complete substitution.
  • Solvent Polarity : Use non-polar solvents (e.g., benzene) to stabilize intermediates and reduce side reactions.
  • Inert Atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates.
  • Post-Reaction Analysis : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust reaction time (20–30 h) to maximize yield .

Basic: What spectroscopic techniques confirm the structure of 7-iodopyrazolo[1,5-a]pyrazin-4-amine?

  • ¹H/¹³C NMR : Pyrazine core protons appear as singlets (δ 8.2–8.5 ppm for H-5/H-6). Iodine’s electron-withdrawing effect deshields adjacent carbons (δ 140–142 ppm for C-7) .
  • HRMS : Molecular ion [M+H]+ at m/z 359 (100% intensity) matches theoretical mass (Δ < 1 ppm).
  • Elemental Analysis : Carbon/nitrogen deviations <0.3% from calculated values validate purity .

Advanced: How should researchers resolve discrepancies between calculated and observed NMR data?

Minor shifts in ¹³C NMR (e.g., δ 128.8 ppm observed vs. 128.6 ppm calculated) may arise from:

  • Residual Solvents : Ensure complete drying under vacuum (0.1 mbar, 24 h).
  • Tautomerism : Use variable-temperature NMR to identify equilibrium states.
  • Crystallographic Validation : X-ray diffraction of single crystals confirms bond angles and substituent positions .

Basic: What purification methods are effective for isolating this compound?

  • Recrystallization : Hexane or pentane at −10°C yields high-purity crystals (mp 152–153°C).
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes polar impurities.
  • Cold Methanol Washes : Remove unreacted silylformamidine and salts .

Advanced: How can computational modeling guide functionalization of the pyrazolo[1,5-a]pyrazine core?

Density Functional Theory (DFT) predicts electronic effects of substituents:

  • Electron-Withdrawing Groups (EWGs) : Nitro or bromo groups at position 3 increase electrophilicity, facilitating nucleophilic attacks.
  • Electron-Donating Groups (EDGs) : Methoxy groups at position 4 stabilize cationic intermediates for SNAr reactions.
  • Solvent Effects : Simulate solvation energies to optimize solvent selection (e.g., DMF vs. THF) .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile by-products.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration .

Advanced: How can researchers leverage contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Data Normalization : Control for assay variability (e.g., IC50 differences due to cell line heterogeneity).
  • Metabolite Profiling : LC-MS identifies active metabolites that may explain off-target effects.
  • Crystallography : Co-crystal structures with target proteins (e.g., kinases) reveal binding mode inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.